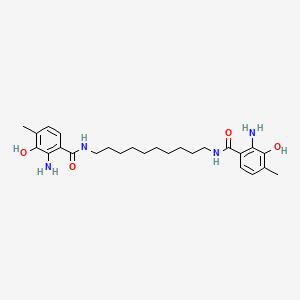
N,N'-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide): is a complex organic compound characterized by its unique molecular structure This compound features a decane backbone with two benzamide groups attached via amino and hydroxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) typically involves the reaction of decane-1,10-diamine with 2-amino-3-hydroxy-4-methylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The amide groups can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzamides.
Aplicaciones Científicas De Investigación
Chemistry: N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In industrial applications, it can be used in the formulation of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) exerts its effects is largely dependent on its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and receptors, potentially modulating their activity. The decane backbone provides structural rigidity, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
N,N’-(Ethane-1,2-diyl)bis(benzamide): Similar structure but with a shorter ethane backbone.
N,N’-(Butane-1,4-diyl)bis(benzamide): Features a butane backbone, offering different spatial properties.
N,N’-(Hexane-1,6-diyl)bis(benzamide): Contains a hexane backbone, providing intermediate flexibility.
Uniqueness: N,N’-(Decane-1,10-diyl)bis(2-amino-3-hydroxy-4-methylbenzamide) stands out due to its longer decane backbone, which imparts unique physical and chemical properties. This length allows for greater flexibility and potential for interaction with larger biomolecules, making it particularly valuable in medicinal chemistry and materials science.
Propiedades
Número CAS |
85513-33-3 |
|---|---|
Fórmula molecular |
C26H38N4O4 |
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
2-amino-N-[10-[(2-amino-3-hydroxy-4-methylbenzoyl)amino]decyl]-3-hydroxy-4-methylbenzamide |
InChI |
InChI=1S/C26H38N4O4/c1-17-11-13-19(21(27)23(17)31)25(33)29-15-9-7-5-3-4-6-8-10-16-30-26(34)20-14-12-18(2)24(32)22(20)28/h11-14,31-32H,3-10,15-16,27-28H2,1-2H3,(H,29,33)(H,30,34) |
Clave InChI |
CJSLCCUXLHEDSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)NCCCCCCCCCCNC(=O)C2=C(C(=C(C=C2)C)O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(6R,7R)-7-[(5-amino-5-carboxypentanoyl)amino]-3-(hydroxymethyl)-7-methoxy-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14418319.png)
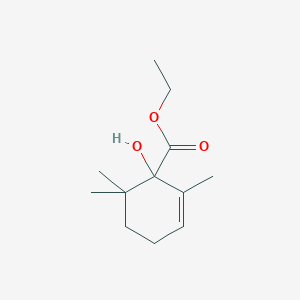
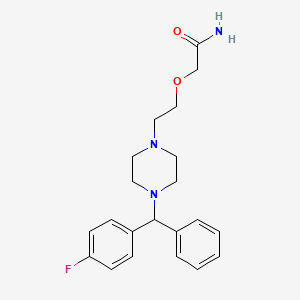

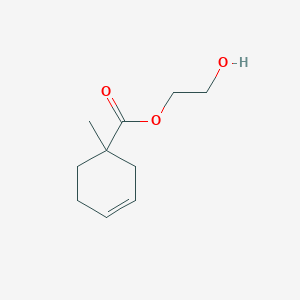
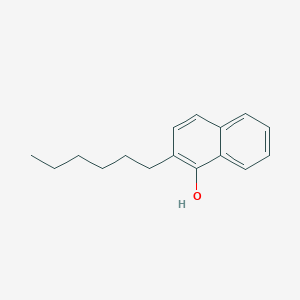
![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
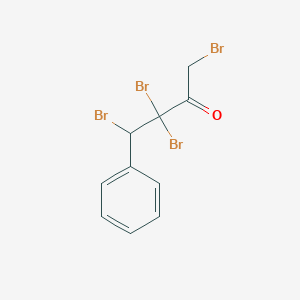
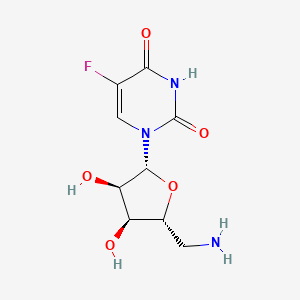
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
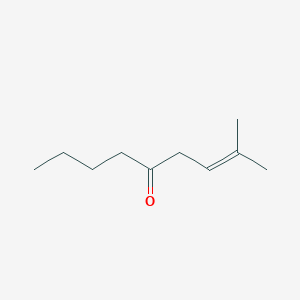
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
